

Diphenidol-d10: A Comprehensive Technical Guide for Researchers

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An In-depth Technical Resource for Scientists and Drug Development Professionals

Introduction

Diphenidol-d10 is the deuterated analog of Diphenidol, a muscarinic acetylcholine receptor antagonist. This stable isotope-labeled compound is primarily utilized as an internal standard in analytical and bioanalytical assays, particularly in pharmacokinetic and toxicological studies of Diphenidol. Its use allows for precise quantification by mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS), by correcting for variations during sample preparation and analysis. This guide provides a comprehensive overview of **Diphenidol-d10**, including its chemical and physical properties, a plausible synthesis pathway, a detailed analytical method, and its role in pharmacology.

Chemical and Physical Properties

The fundamental properties of **Diphenidol-d10** are summarized below, providing key data for its application in a research setting.

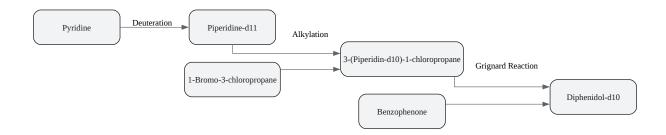


Property	Value	Reference
CAS Number	2928181-97-7	[1][2][3]
Molecular Formula	C21H17D10NO	[4][5]
Molecular Weight	319.51 g/mol	
IUPAC Name	1,1-diphenyl-4-(piperidin-1-yl-d10)butan-1-ol	
Appearance	White to Off-White Solid	_
Purity	≥99% deuterated forms (d1-d10)	_
Storage Temperature	2-8 °C	_

Synthesis Protocol

While a specific, detailed protocol for the synthesis of **Diphenidol-d10** is not readily available in the public domain, a plausible synthetic route can be conceptualized based on the known synthesis of Diphenidol and general methods for deuteration. The key step involves the introduction of deuterium atoms into the piperidine ring.

Conceptual Synthesis Workflow





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Conceptual Synthesis of **Diphenidol-d10**. This diagram illustrates a potential pathway for the synthesis of **Diphenidol-d10**, commencing with the deuteration of pyridine.

Methodology:

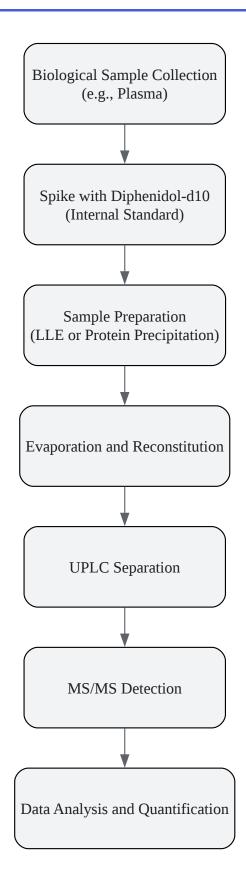
- Preparation of Piperidine-d11: Pyridine can be reduced to piperidine using a deuterium source. A common method is the catalytic hydrogenation of pyridine using a catalyst such as molybdenum disulfide with deuterium gas (D₂). Alternatively, a modified Birch reduction using sodium in deuterated ethanol (EtOD) can be employed.
- Alkylation of Piperidine-d11: The resulting Piperidine-d11 is then alkylated with 1-bromo-3chloropropane to yield 1-(3-chloropropyl)piperidine-d10. This reaction is a standard nucleophilic substitution where the secondary amine of piperidine attacks the electrophilic carbon of the haloalkane.
- Grignard Reaction: A Grignard reagent is prepared from the 1-(3-chloropropyl)piperidine-d10 by reacting it with magnesium metal in an anhydrous ether solvent. This organomagnesium halide is then reacted with benzophenone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone.
- Work-up: The reaction mixture is then quenched with an aqueous solution (e.g., ammonium chloride) to hydrolyze the magnesium alkoxide intermediate, yielding the final product,
 Diphenidol-d10.

Analytical Methodology: Quantification of Diphenidol in Biological Samples

Diphenidol-d10 serves as an ideal internal standard for the quantification of Diphenidol in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following protocol is a composite of validated methods described in the literature.

Experimental Workflow for UPLC-MS/MS Analysis





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UPLC-MS/MS Workflow for Diphenidol Quantification. This diagram outlines the key steps in the bioanalytical method for determining Diphenidol concentrations using **Diphenidol-d10** as an internal standard.

Detailed Protocol:

• Sample Preparation:

- Liquid-Liquid Extraction (LLE): To a 100 μL plasma sample, add a known concentration of Diphenidol-d10 internal standard solution. Alkalinize the sample with a suitable buffer.
 Add an extraction solvent such as dichloromethane or ethyl acetate, vortex, and centrifuge. The organic layer is transferred to a new tube and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase for injection.
- Protein Precipitation: To a plasma sample spiked with **Diphenidol-d10**, add a protein precipitating agent like acetonitrile. Vortex and centrifuge to pellet the proteins. The supernatant is then transferred for analysis.

UPLC Conditions:

- $\circ\,$ Column: A C18 column (e.g., Acquity HSS T3, 50 mm \times 2.1 mm, 1.8 $\mu m)$ is typically used for separation.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.
- Flow Rate: A typical flow rate is around 0.4 mL/min.
- Injection Volume: A small injection volume (e.g., 5 μL) is used.

MS/MS Conditions:

- Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for Diphenidol and **Diphenidol-d10** are monitored. For example, a possible transition for Diphenidol is m/z 310.2 → 128.9.



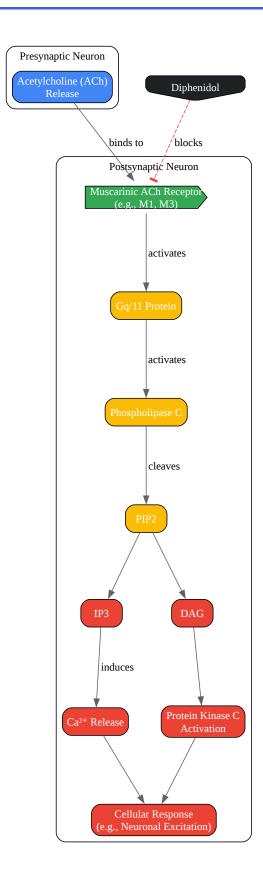
- · Calibration and Quantification:
 - A calibration curve is constructed by plotting the ratio of the peak area of Diphenidol to the peak area of Diphenidol-d10 against the concentration of Diphenidol standards.
 - The concentration of Diphenidol in the unknown samples is then determined from this calibration curve.

Pharmacological Significance and Mechanism of Action

Diphenidol, the non-deuterated parent compound, is a muscarinic antagonist with antiemetic and antivertigo properties. It is understood to exert its effects through the blockade of muscarinic acetylcholine receptors (mAChRs), particularly M₁, M₂, M₃, and M₄ subtypes.

Signaling Pathway of Diphenidol as a Muscarinic Antagonist





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Mechanism of Action of Diphenidol. This diagram illustrates how Diphenidol acts as an antagonist at muscarinic acetylcholine receptors, thereby blocking the downstream signaling cascade that leads to cellular responses like neuronal excitation.

The antagonism of these receptors in the vestibular system and the chemoreceptor trigger zone is believed to be the primary mechanism for its therapeutic effects. By blocking the action of acetylcholine, Diphenidol can reduce the overstimulation that leads to vertigo and nausea.

Conclusion

Diphenidol-d10 is an indispensable tool for researchers in pharmacology, toxicology, and drug metabolism. Its role as an internal standard ensures the accuracy and reliability of quantitative analytical methods for its non-deuterated counterpart, Diphenidol. This guide has provided essential technical information, including its physicochemical properties, a conceptual synthesis pathway, a detailed analytical protocol, and the pharmacological context of its parent compound, to support its effective use in scientific research.

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